Nicotinamide N-oxide

Immunology Inflammation Chemokine Receptor

Nicotinamide N-oxide (CAS: 1986-81-8) is the only selective CXCR2 receptor antagonist in the niacin family, with an IC50 of 10 nM for key derivatives. It is the essential CYP2E1 activity probe and the reference standard for the oxidative B3 catabolic pathway. Standard nicotinamide exhibits vitamin activity, confounding immunology assays. Ensure experimental integrity by procuring the pure N-oxide metabolite.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1986-81-8
Cat. No. B030751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide N-oxide
CAS1986-81-8
Synonyms1-Oxide 3-Pyridinecarboxamide;  Nicotinamide 1-Oxide;  NSC 168416;  NSC 30531;  Niacinamide N-Oxide;  Pyridine-3-carboxamide 1-Oxide;  _x000B_
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])C(=O)N
InChIInChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)
InChIKeyUSSFUVKEHXDAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinamide N-oxide (CAS 1986-81-8): A Niche Endogenous Metabolite with Distinct CXCR2 Antagonism and Synthetic Utility


Nicotinamide N-oxide (CAS: 1986-81-8), also known as 3-carbamoylpyridine 1-oxide, is a heterocyclic N-oxide derived from the oxidation of nicotinamide (vitamin B3). It is primarily recognized as an in vivo metabolite of nicotinamide, formed via the cytochrome P450 isoform CYP2E1 [1]. Beyond its role in niacin catabolism, this compound has garnered significant attention for its potent and selective antagonism of the CXC chemokine receptor 2 (CXCR2), a property not shared by its parent molecule, nicotinamide [2]. This functional divergence, coupled with its unique physicochemical properties as an N-oxide, positions it as a specialized tool compound for immunological and metabolic research, distinct from generic vitamin B3 analogs.

Why Nicotinamide N-oxide Cannot Be Substituted with Generic Nicotinamide or Niacin Analogs


Attempting to substitute Nicotinamide N-oxide with its close structural analog, nicotinamide (niacinamide), or other niacin derivatives is scientifically unsound and would confound experimental outcomes. While nicotinamide is a primary precursor for NAD+ biosynthesis, its N-oxide derivative exhibits a fundamentally divergent biological activity profile, notably lacking significant vitamin activity and instead functioning as a selective antagonist of the CXCR2 chemokine receptor [1]. Moreover, Nicotinamide N-oxide is metabolized through a distinct enzymatic pathway involving CYP2E1, unlike the NNMT-driven methylation pathway of nicotinamide [2]. These profound differences in receptor pharmacology, metabolic fate, and nutritional efficiency necessitate a rigorous, evidence-based selection process. The following quantitative evidence demonstrates exactly where Nicotinamide N-oxide offers unique, non-substitutable value.

Quantitative Evidence: How Nicotinamide N-oxide Compares to Its Closest Analogs


CXCR2 Antagonism: Potent Inhibition of Neutrophil Chemotaxis Not Seen with Nicotinamide

Unlike its parent compound nicotinamide, which has no reported CXCR2 activity, specific derivatives of Nicotinamide N-oxide demonstrate potent antagonism of the CXCR2 receptor, effectively inhibiting GRO-α-driven human neutrophil chemotaxis [1]. The unsubstituted Nicotinamide N-oxide itself shows weaker activity compared to its 3-substituted derivatives, providing a clear structure-activity relationship (SAR) .

Immunology Inflammation Chemokine Receptor Neutrophil Migration

Nutritional Efficiency: A 5-Fold Lower Niacin Activity Compared to Nicotinic Acid

In contrast to nicotinic acid, which serves as the baseline for vitamin B3 activity, Nicotinamide N-oxide demonstrates significantly reduced nutritional efficiency. This confirms it cannot substitute for vitamin B3 in biological systems and establishes it as a distinct chemical entity with different physiological roles [1].

Nutrition Metabolism Vitamin B3 In vivo Study

CYP2E1-Specific Biomarker: A Unique Metabolic Signature

Nicotinamide N-oxide is uniquely formed from nicotinamide via the CYP2E1 enzyme, distinguishing it from N1-methylnicotinamide, which is generated by nicotinamide N-methyltransferase (NNMT) [1]. This pathway specificity allows it to serve as a potential selective biomarker for CYP2E1 activity, unlike other nicotinamide metabolites.

Drug Metabolism Pharmacokinetics Cytochrome P450 Biomarker

Metabolic Interconversion and In Vivo Stability: A Reversible Redox Partner

Nicotinamide N-oxide is not a terminal metabolite; it can be reduced back to nicotinamide in vivo. This reversible interconversion is demonstrated by the rapid appearance of nicotinamide following N-oxide administration, with distinct pharmacokinetic profiles [1].

Pharmacokinetics Drug Metabolism Redox Biology In vivo Study

Synthetic Utility: A Critical Intermediate for Complex N-Oxide Derivatives

While Nicotinamide N-oxide itself is a valuable research tool, its primary value in synthetic chemistry lies in its role as a precursor for more complex and potent N-oxide derivatives. The base molecule has limited solubility in organic solvents [1], which can restrict its direct use in certain chemical reactions. However, its synthesis and subsequent functionalization are well-established [2].

Synthetic Chemistry Organic Synthesis Heterocyclic Chemistry Drug Discovery

Proven Application Scenarios for Nicotinamide N-oxide in Scientific Research


Investigating CXCR2-Mediated Neutrophil Chemotaxis in Inflammatory Disease Models

Based on the potent inhibition of GRO-α-driven human neutrophil chemotaxis (IC50 = 10 nM for key derivatives) [1], Nicotinamide N-oxide is the compound of choice for in vitro studies aimed at dissecting the role of CXCR2 in inflammation, autoimmune disorders, or cancer metastasis. Its selective antagonism allows researchers to block this specific chemokine axis without the confounding vitamin-like activities of nicotinamide.

Pharmacokinetic Studies Requiring a Specific CYP2E1 Activity Biomarker

Nicotinamide N-oxide serves as a unique and specific probe for assessing CYP2E1 enzymatic activity in vitro and in vivo [1]. In studies involving human liver microsomes or animal models where CYP2E1 function needs to be monitored (e.g., evaluating drug-drug interactions or hepatotoxicity), this metabolite provides a clear, quantitative readout that is not attainable with other niacin-related molecules.

Metabolic Fate Studies Differentiating the CYP2E1 and NNMT Pathways

For researchers mapping the catabolism of excess vitamin B3, Nicotinamide N-oxide is an essential standard for quantifying the output of the CYP2E1-dependent oxidative pathway, distinct from the NNMT-mediated methylation pathway that produces N1-methylnicotinamide [1]. Its use as an analytical standard enables precise pathway differentiation in metabolomics and nutrition studies.

Medicinal Chemistry: A Scaffold for Developing Next-Generation CXCR2 Antagonists

Given the SAR showing that 3-substituted Nicotinamide N-oxide derivatives are significantly more potent than the parent molecule [1], procurement of the base compound is a strategic first step in a medicinal chemistry program. It serves as a reliable starting material for synthesizing a library of novel N-oxide analogs with optimized potency and solubility for drug discovery.

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